molecular formula C19H23N5O3S B2497524 N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896295-49-1

N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2497524
CAS RN: 896295-49-1
M. Wt: 401.49
InChI Key: YABDMKPJOGQPAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, where precursors such as 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide react in the presence of anhydrous potassium carbonate. The structure of synthesized compounds is usually confirmed by spectroscopic methods like H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis

The crystal structure analysis of related molecules often reveals a folded conformation about certain atoms in the molecule, with significant intra- and inter-molecular hydrogen bonding stabilizing the structure. Techniques such as X-ray diffraction are commonly employed to elucidate these structural details (Subasri et al., 2016).

Chemical Reactions and Properties

These compounds may undergo various chemical reactions, including cyclization, to form new structures with potential biological activity. The reactions often involve the interaction of chloroacetamides with thiols or thione derivatives, leading to the formation of compounds with a heterocyclic ring system, which is pivotal for their biological activity (Savchenko et al., 2020).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are typically determined using various spectroscopic and analytical techniques. These properties are crucial for understanding the compound's behavior in biological systems and its potential application in pharmaceuticals.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are deeply influenced by the molecule's functional groups and overall structure. Studies often focus on modifications of the molecular structure to enhance biological activity while reducing toxicity. Characterization involves spectroscopic methods and computational approaches to predict behavior and interactions at the molecular level (Wang et al., 2010).

Scientific Research Applications

Synthesis and Pharmacological Potential

Research in the domain of 1,2,4-triazole derivatives, which share a core structural resemblance with the queried compound, highlights their significant synthetic and pharmacological potential. A study elaborated on the synthesis of pyrolin derivatives, revealing that a substantial proportion of newly synthesized derivatives demonstrated anti-exudative properties, exceeding the activity of reference drugs in some cases (Chalenko et al., 2019). This indicates the promise of such compounds in developing more effective and less toxic medicinal options.

Antimicrobial Screening

Another study focused on the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showcasing the broad utility of triazole derivatives in combating microbial infections (MahyavanshiJyotindra et al., 2011).

Analytical and Physicochemical Characterization

The analytical and physicochemical characterization of acetamide derivatives provides insights into their structural and electronic properties, which are crucial for understanding their interaction with biological targets. Studies employing vibrational spectroscopy and quantum computational approaches have been instrumental in elucidating the characteristics of similar compounds, thereby contributing to their potential application in designing novel therapeutic agents (Jenepha Mary et al., 2022).

Antioxidant and Antimicrobial Activities

Additionally, research into the coordination complexes of sulfanilamide-derived antibiotics with metal centers has opened new avenues for enhancing the antimicrobial efficacy and introducing novel functionalities like photophysical properties. This strategy exemplifies how the structural modification of known antibiotic fragments can lead to the discovery of compounds with improved or additional pharmacological activities (Miller et al., 2019).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-4-7-17-21-22-19(24(17)23-10-5-6-11-23)28-13-18(25)20-14-8-9-15(26-2)16(12-14)27-3/h5-6,8-12H,4,7,13H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABDMKPJOGQPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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